4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of three amino groups attached to the benzimidazole ring, making it a highly functionalized molecule. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core. Subsequent nitration and reduction steps introduce the amino groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alkylated, and acylated benzimidazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This compound can also intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
2-Aminobenzimidazole: Lacks the additional amino groups, resulting in different biological activities.
5,6-Diamino-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with fewer amino groups, leading to different reactivity and applications.
4,5-Diamino-1H-benzo[d]imidazol-2(3H)-one: Another related compound with distinct properties due to the position and number of amino groups.
Uniqueness: 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of three amino groups, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H9N5O |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
4,5,6-triamino-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H9N5O/c8-2-1-3-6(5(10)4(2)9)12-7(13)11-3/h1H,8-10H2,(H2,11,12,13) |
InChI Key |
WEEKITUPONIQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=C1NC(=O)N2)N)N)N |
Origin of Product |
United States |
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